

# Discovery and development of Jun12682 for COVID-19.

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An In-Depth Technical Guide to the Discovery and Development of Jun12682 for COVID-19

## Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. A key strategy has been the targeting of essential viral enzymes required for the replication of SARS-CoV-2. Among these, the papain-like protease (PLpro) has emerged as a promising, albeit challenging, drug target. PLpro plays a dual role, not only in processing the viral polyprotein to generate functional viral proteins but also in antagonizing the host's innate immune response, thereby facilitating viral evasion. This whitepaper provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of **Jun12682**, a novel, potent, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 PLpro.

# **Discovery and Design Rationale**

The development of **Jun12682** was guided by a structure-based drug design strategy.[1] Researchers aimed to create a potent inhibitor by targeting two distinct sites on the PLpro enzyme: the known blocking loop 2 (BL2) groove and a newly identified hydrophobic pocket that accommodates the Val70 side chain of ubiquitin (Val70Ub).[1][2] This "two-pronged" approach was theorized to enhance binding affinity and inhibitory potency.[1]

The design process evolved from earlier PLpro inhibitors, including GRL0617 and the covalent inhibitor Jun11313.[1] Structural analysis of these earlier compounds provided crucial insights

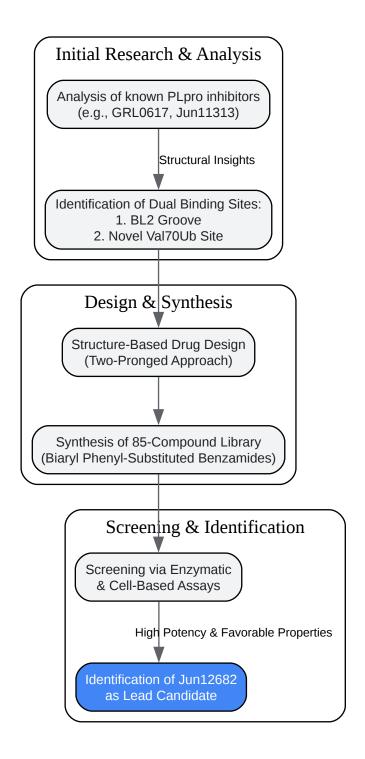


## Foundational & Exploratory

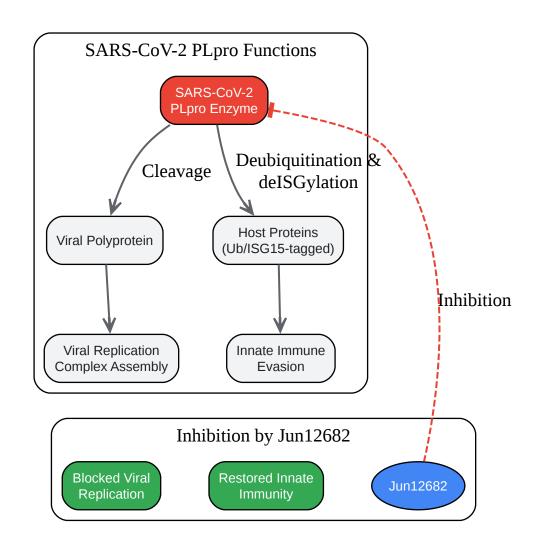
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into the interactions with PLpro. Building on these findings, a library of 85 biaryl phenyl-substituted benzamide compounds was synthesized and screened, leading to the identification of **Jun12682** as a lead candidate with superior potency and favorable drug-like properties.[1][3]











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### References

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